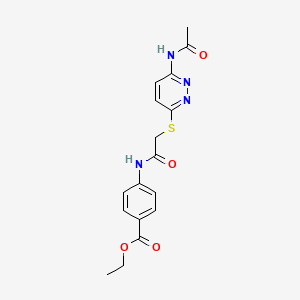

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(6-acetamidopyridazin-3-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-3-25-17(24)12-4-6-13(7-5-12)19-15(23)10-26-16-9-8-14(20-21-16)18-11(2)22/h4-9H,3,10H2,1-2H3,(H,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJCNNMNKFTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzoate moiety linked to a thioacetamido group derived from pyridazine. The presence of the acetamido and thio groups is significant for its biological interactions.

- Targeting Kinases : Similar compounds have been shown to inhibit key kinases such as c-Met and VEGFR-2, which are involved in cell growth and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting metabolic pathways and potentially leading to altered drug metabolism .

- Cellular Effects : It modulates various signaling pathways, influencing cell proliferation, differentiation, and apoptosis. This modulation is crucial for its anticancer properties .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties:

- In Vitro Studies : In studies involving HepG2 liver cancer cells, certain derivatives demonstrated potent anti-proliferative activity, with IC50 values indicating effective inhibition of cell growth .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.000 | Moderate |

| 6e | 28.399 | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Testing : Various derivatives have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

Case Studies

- HepG2 Cell Line Study : A study focused on the effects of this compound on HepG2 cells revealed that it significantly inhibited cell proliferation at lower concentrations, suggesting potential for therapeutic use in liver cancer treatment .

- Antimicrobial Efficacy Assessment : In another study, a series of related compounds were synthesized and tested against various microorganisms, showing promising results that warrant further investigation into their clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be effectively absorbed and distributed within biological systems. In silico modeling has indicated favorable characteristics for drug-like behavior, including stability under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of ethyl benzoate derivatives with heterocyclic thioether linkages. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Core Heterocycle: The target compound’s pyridazine core distinguishes it from pyridine (e.g., 2a) or isoxazole (e.g., I-6373) derivatives. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to more aromatic systems .

Biological Activity: While compound 2a (CD73 inhibitor) demonstrates nanomolar potency, the target compound’s activity remains uncharacterized. Its acetamido group may modulate selectivity for adenosine-related targets .

I-6230 and I-6373 employ phenethylamino/thioether couplings, which may offer higher yields than multi-step heterocyclic syntheses .

Physicochemical Properties: The target compound’s higher molecular weight (491.6 vs. 421.1 for 2a) could impact solubility and bioavailability. Substituents like morpholino (2a) or methoxy (1aa) groups in analogs improve solubility .

Research Findings and Trends

- CD73 Inhibition : Compounds like 2a highlight the importance of 4,6-biaryl-thiopyridine scaffolds for potency, suggesting that the target’s pyridazine-thioether system could be optimized for similar targets .

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate () outperforms methacrylate analogs in resin reactivity, implying that the target’s benzoate group may enhance stability in material applications .

- Antimicrobial Potential: The benzothiazole-thioether in A11 shows structural parallels to the target compound, warranting exploration of its antibacterial/antifungal activity .

Q & A

Basic Questions

Q. How is Ethyl 4-(2-((6-acetamidopyridazin-3-yl)thio)acetamido)benzoate synthesized, and what are the critical characterization methods?

- Methodology : The compound is synthesized via a nucleophilic substitution reaction. For example, compound 5b (31.1 mg, 0.06 mmol) reacts with 6a (51.7 mg, 0.22 mmol) under general procedure E, yielding an orange powder (35.9 mg, 80%) after purification by column chromatography (Petroleum ether/EtOAc, 4:6). Key characterization includes:

- 1H NMR (600 MHz, CDCl₃) for structural confirmation (e.g., δ = 9.59 ppm for the amide proton).

- HRMS Q-TOF (m/z 421.1207 [M+H]⁺) to validate molecular weight .

- IR spectroscopy and elemental microanalysis (e.g., C, H, N percentages) to confirm functional groups and purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology : A combination of:

- FT-IR to identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

- 1H/13C NMR to resolve aromatic protons (δ 7.82–8.01 ppm) and quaternary carbons (e.g., δ 167.6 ppm for C=O).

- High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., Δ < 1 ppm error) .

Advanced Research Questions

Q. How can coupling efficiency be optimized during the synthesis of this compound’s amide bond?

- Methodology : Use coupling agents like DCC/HOBt (e.g., 1.03 g HOBt, 1.38 g DCC) in DMF at -10°C to minimize side reactions. Cooling reduces racemization, while DMF enhances solubility. Post-reaction, purify via recrystallization (e.g., MeCN) to isolate the product (67% yield, mp 195–197°C) .

Q. What computational approaches predict the biological activity of this compound?

- Methodology :

- Molecular docking against target enzymes (e.g., E. coli ParE) using software like AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Lys123, Asp189).

- DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How does the thiopyridine scaffold influence the compound’s inhibitory activity against CD73?

- Methodology : Compare SAR of 4,6-biaryl-2-thiopyridine derivatives using:

- Enzymatic assays (IC₅₀ values) to measure CD73 inhibition.

- X-ray crystallography to resolve binding modes, highlighting the role of the thioether linkage in stabilizing interactions with Zn²⁺ in the active site .

Q. What strategies resolve contradictions in reactivity data between this compound and similar esters?

- Methodology : Conduct kinetic studies under varied conditions (e.g., solvent polarity, temperature). For example, ethyl 4-(dimethylamino)benzoate shows higher reactivity in resin systems due to electron-donating groups, while the target compound’s acetamido group may reduce polarity, requiring DPI co-initiators to enhance conversion rates .

Key Notes

- Avoid commercial sources (e.g., BenchChem ).

- Focus on peer-reviewed methodologies (synthesis, spectroscopy, docking).

- Contradictions in reactivity data require kinetic/mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.